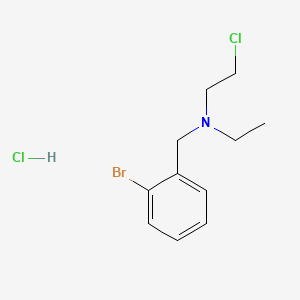

![molecular formula C14H10N4 B1662413 6,11-Dihydroquinoxalino[2,3-b]quinoxaline CAS No. 531-46-4](/img/structure/B1662413.png)

6,11-Dihydroquinoxalino[2,3-b]quinoxaline

Vue d'ensemble

Description

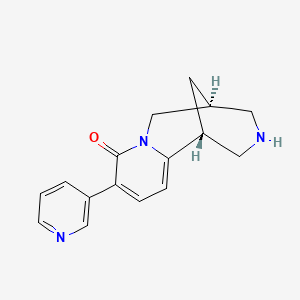

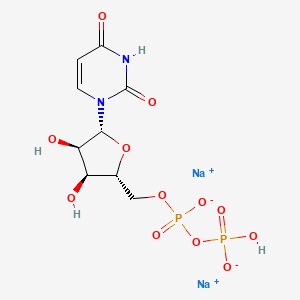

6,11-Dihydroquinoxalino[2,3-b]quinoxaline is a chemical compound with the linear formula C14H10N4 . It is also known as 5,12-Dihydroquinoxalino[2,3-b]quinoxaline . This compound is part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of dihydroquinoxalino[2,3-b]quinoxalines involves reacting appropriately substituted 1,2-phenylenediamines with 2,3-dichloroquinoxalines over sodium carbonate in refluxing dimethylformamide . Acylation is generally accomplished by long heating in a large excess of the anhydride . Alternatively, conventional acylation with the acyl halide in pyridine is possible .

Molecular Structure Analysis

The molecular structure of 6,11-Dihydroquinoxalino[2,3-b]quinoxaline is represented by the linear formula C14H10N4 . The molecular weight of this compound is 234.263 .

Applications De Recherche Scientifique

-

Anthelmintic Activity

- Field : Pharmaceutical Sciences .

- Application : It’s used as an anthelmintic agent, which is a compound used to treat infections with parasitic worms .

- Method : The compound was synthesized and tested for anthelmintic activity in a model assay .

- Results : The most promising compound, 5,12-diacetyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline, was orally effective in sheep at a dose of 200 mg/kg against a broad range of helminths .

-

Antimicrobial Activity

-

Dyes and Fluorescent Materials

- Field : Material Science .

- Application : Quinoxaline derivatives have found applications as dyes and fluorescent materials .

- Method : The derivatives are synthesized by reacting appropriately substituted 1,2-phenylenediamines with 2,3-dichloroquinoxalines .

- Results : The synthesized quinoxaline derivatives were found to be effective as dyes and fluorescent materials .

-

Electroluminescent Materials

- Field : Material Science .

- Application : Quinoxaline derivatives have been used in organic light-emitting devices .

- Method : The derivatives are synthesized and then used in the fabrication of organic light-emitting devices .

- Results : The devices made with these derivatives showed efficient electroluminescence .

-

Organic Semiconductors

- Field : Material Science .

- Application : Quinoxaline derivatives have been used as organic semiconductors .

- Method : The derivatives are synthesized and then used in the fabrication of organic semiconductor devices .

- Results : The devices made with these derivatives showed good semiconductor properties .

-

Cytotoxic Agents

- Field : Pharmaceutical Sciences .

- Application : Quinoxaline derivatives have been used as cytotoxic agents in cancer treatment .

- Method : The derivatives are synthesized and then tested for cytotoxicity in various cancer cell lines .

- Results : The derivatives showed cytotoxicity in MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer cell line) and SF-268 (CNS cancer cell line) .

-

Photoinitiators of Polymerization

- Field : Material Science .

- Application : Quinoxaline has been identified to be a promising scaffold for the design of UV-centered and visible light photo-initiating systems .

- Method : Quinoxaline-based dyes are incorporated into photocurable resins and polymerize a resin within a few seconds .

- Results : Major efforts have been devoted to developing visible light photo-initiating systems .

-

Design of Iridium Catalyst

- Field : Inorganic Chemistry .

- Application : A dipyrido [3,2-d:2′,3′-f]quinoxaline (dpq) ligand was used for the design of an iridium catalyst used for both the photogeneration of hydrogen from water and as a photocatalyst for the polymerization of methyl methacrylate .

- Method : The dpq ligand was synthesized and used in the design of the iridium catalyst .

- Results : The iridium catalyst showed promising results in both the photogeneration of hydrogen from water and as a photocatalyst for the polymerization of methyl methacrylate .

-

Heavy Atom Effects

- Field : Physical Chemistry .

- Application : A series of 8-halogeno-5,12-dihydroquinoxalino[2,3-b]quinoxalines was examined to investigate the heavy atom effects .

- Method : The halogenated quinoxaline derivatives were synthesized and their absorption spectra were studied .

- Results : All dyes absorb around 420 nm .

-

Chemically Controllable Switches

- Field : Physical Chemistry .

- Application : Quinoxaline derivatives have been used as chemically controllable switches .

- Method : The derivatives are synthesized and then used in the design of chemically controllable switches .

- Results : The switches made with these derivatives showed promising results .

-

Building Blocks for the Synthesis of Anion Receptors

- Field : Organic Chemistry .

- Application : Quinoxaline derivatives have been used as building blocks for the synthesis of anion receptors .

- Method : The derivatives are synthesized and then used in the synthesis of anion receptors .

- Results : The anion receptors made with these derivatives showed promising results .

-

Cavitands

Orientations Futures

Propriétés

IUPAC Name |

6,11-dihydroquinoxalino[2,3-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13-14(16-10)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKYYZDYHYOKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,11-Dihydroquinoxalino[2,3-b]quinoxaline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1662338.png)

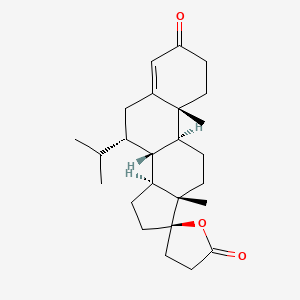

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)

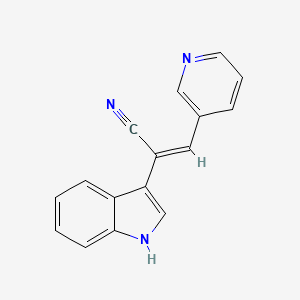

![1H-Indole-1-carboxamide, 2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1662350.png)

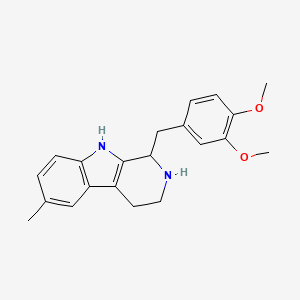

![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)